Pempidine tartrate Pempidine tartrate PEMPIDINE Tartrate(cas 546-48-5) is a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Antihypertensive. Good penetration of biological membranes. Monocyclic analog of TEMECHINE. Piperidine derivative,, synthetic. For comparative information see the attached tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Produces a slowly developing voltage-dependent block of ionoforetically activated cholinergic currents of the lobster gastric mill [3, 4]. CNS activity: see the attached table. 35 mg/kg increases ATP and decreases AMP [5]. Modulation of Dopamine release [6]. Increases IP level (Sherman).
Brand Name: Vulcanchem
CAS No.: 546-48-5
VCID: VC20766892
InChI: InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES: CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C14H27NO6
Molecular Weight: 305.37 g/mol

Pempidine tartrate

CAS No.: 546-48-5

ADC Toxins

Cat. No.: VC20766892

Molecular Formula: C14H27NO6

Molecular Weight: 305.37 g/mol

Purity: min. 98%.

* For research use only. Not for human or veterinary use.

Pempidine tartrate - 546-48-5

Description PEMPIDINE Tartrate(cas 546-48-5) is a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Antihypertensive. Good penetration of biological membranes. Monocyclic analog of TEMECHINE. Piperidine derivative,, synthetic. For comparative information see the attached tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Produces a slowly developing voltage-dependent block of ionoforetically activated cholinergic currents of the lobster gastric mill [3, 4]. CNS activity: see the attached table. 35 mg/kg increases ATP and decreases AMP [5]. Modulation of Dopamine release [6]. Increases IP level (Sherman).
CAS No. 546-48-5
Molecular Formula C14H27NO6
Molecular Weight 305.37 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine
Standard InChI InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Standard InChI Key AAFNEINEQRQMTF-LREBCSMRSA-N
Isomeric SMILES CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Appearance colorless crystal powder

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